molecular formula C7H12O3 B2828065 1-Methoxycyclopentane-1-carboxylic acid CAS No. 17860-28-5

1-Methoxycyclopentane-1-carboxylic acid

Cat. No. B2828065
CAS RN: 17860-28-5
M. Wt: 144.17
InChI Key: TYWVTQSZDVHDEM-UHFFFAOYSA-N
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Patent
US09309224B2

Procedure details

A solution of methyl 1-methoxycyclopentanecarboxylate (1.00 g, 6.32 mmol) in THF (10 mL) was treated with a solution of LiOH (0.531 g, 12.64 mmol) in water (5 mL), stirred at RT overnight and concentrated to dryness. The residue was diluted with water, acidified with HCl (2M, 6 mL), extracted with EtOAc (3×) and the combined organics were washed with brine, dried over Na2SO4 and concentrated to dryness to afford 1-methoxycyclopentanecarboxylic acid (900 mg, 99%). 1H NMR (400 MHz, CDCl3): δ 3.31 (s, 3H), 2.05-2.03 (m, 4H), 1.78-1.77 (m, 4H) [CO2H not observed].
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.531 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1([C:8]([O:10]C)=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4]1.[Li+].[OH-]>C1COCC1.O>[CH3:1][O:2][C:3]1([C:8]([OH:10])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1(CCCC1)C(=O)OC
Name
Quantity
0.531 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
the combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1(CCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.